Betamethasone 11,21-diacetate
Overview
Description
Betamethasone 11,21-diacetate is a high-quality reference standard used for pharmaceutical testing . It is a derivative of betamethasone, a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .
Molecular Structure Analysis
The molecular formula of Betamethasone 11,21-diacetate is C26H33FO7 . Its molecular weight is 476.53 .Physical And Chemical Properties Analysis
Betamethasone 11,21-diacetate has a density of 1.3±0.1 g/cm3, a boiling point of 583.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . Its molar refractivity is 119.4±0.4 cm3, and it has a molar volume of 371.8±5.0 cm3 .Scientific Research Applications
Betamethasone is transferred across the human placenta, circulates in the fetus, and appears in amniotic fluid, indicating its relevance in obstetric treatments (Anderson et al., 1977).
Betamethasone acetate (BA) is used in treatments for asthma and itching due to its anti-inflammatory and immunosuppressive properties. Polyvinyl alcohol nanospheres loaded with BA can be used for sustained drug release (Bonakdar et al., 2009).
In dermatology, betamethasone and its esters show varying degrees of vasoconstrictor activities, relevant in treatments like psoriasis (Mckenzie & Atkinson, 1964).
BA has been researched for its role in pharmacokinetics and drug metabolism, particularly in studies involving its administration and measurement in biological fluids (Petersen et al., 1980).
Betamethasone's anti-inflammatory effects are notable in its derivatives, like betamethasone 21-acetate, especially in conditions like endotoxin-induced uveitis in rats (Tsuji et al., 1997).
The long-term cardiovascular risk factors after antenatal exposure to betamethasone have been studied, showing potential effects on insulin resistance in adult offspring (Dalziel et al., 2005).
Low-dose betamethasone-acetate has been studied in preterm sheep for fetal lung maturation, suggesting that it may be an effective alternative in inducing lung maturation with less risk to the fetus (Schmidt et al., 2018).
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTECTIGXIMGLJQ-UPJXLQJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186649 | |
Record name | Betamethasone 11,21-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone 11,21-diacetate | |
CAS RN |
330157-05-6 | |
Record name | Betamethasone 11,21-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone 11,21-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMETHASONE 11,21-DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I5NFZ44BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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